2-Fluoro-5-methylthiophene
Description
Its synthesis is achieved via electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF), yielding 88% under optimized conditions (Method B) . The ¹⁹F NMR spectrum of the compound shows a characteristic doublet of doublets at δF -133.80, indicative of the electronic environment influenced by the fluorine and methyl substituents . This compound’s volatility necessitates careful handling during purification , a trait shared with simpler fluorothiophenes like 3-fluorothiophene (δF -131.13) .
Properties
IUPAC Name |
2-fluoro-5-methylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEGDZKHUFWMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617592 | |
| Record name | 2-Fluoro-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-00-1 | |
| Record name | 2-Fluoro-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
2-Fluoro-5-methylthiophene vs. 2-Chloro-5-methylthiophene (CAS 17249-82-0)
Fluorine’s smaller atomic radius and higher electronegativity enhance the compound’s stability and alter its electronic distribution compared to chlorine, making it more resistant to nucleophilic substitution but a stronger directing group in electrophilic reactions.
Positional Isomers: 2-Fluoro vs. 3-Fluoro Substitution
3-Fluorothiophene (δF -131.13) exhibits a less deshielded fluorine signal compared to this compound (δF -133.80), reflecting differences in ring electron density.
Benzo-Fused and Bithiophene Analogs
- 2-Methyl-5-nitrobenzo[b]thiophene : Synthesized via a four-step route (details unspecified) . The nitro group introduces strong electron-withdrawing effects, contrasting with fluorine’s moderate electron-withdrawing nature. Such compounds are often explored in materials science due to extended conjugation .
- 2,2'-Bithiophene Derivatives (e.g., 5-methyl-5'-phenyl): These feature two thiophene rings, enabling applications in organic electronics. The mono-thiophene structure of this compound limits conjugation but improves solubility for pharmaceutical applications .
Pharmaceutical Derivatives: Thiophene Fentanyl Hydrochloride
Thiophene fentanyl hydrochloride (CAS 2306823-39-0) incorporates a thiophene moiety but is pharmacologically distinct, acting as an opioid receptor agonist. Its toxicity remains unstudied , highlighting a gap in safety data for many fluorinated thiophenes.
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